2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core linked to an indole moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium . This method is advantageous due to its simplicity and efficiency, allowing for the synthesis of quinazolinone derivatives under mild conditions.
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs scalable and cost-effective methods. The use of magnetic nanoparticles as catalysts has been explored to enhance the efficiency and sustainability of the synthesis process . These catalysts can be easily recovered and reused, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the indole moiety, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazolinone core are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or water.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: The compound exhibits antitumor, anticonvulsant, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and transcription . This inhibition can result in the suppression of tumor cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: A closely related compound with similar biological activities.
2,3-dihydroquinazolin-4(1H)-one: Another derivative with notable antiviral and antimicrobial properties.
4,6,7-trisubstituted quinazoline derivatives: These compounds have been studied for their antitumor activities and show structural similarities to 2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both quinazolinone and indole moieties allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H15N3O2 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H15N3O2/c1-2-22-16-10-6-4-7-12(16)14(19(22)24)11-17-20-15-9-5-3-8-13(15)18(23)21-17/h3-11H,2H2,1H3,(H,20,21,23)/b14-11- |
InChI Key |
LIHBZLKDKCPNSM-KAMYIIQDSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.